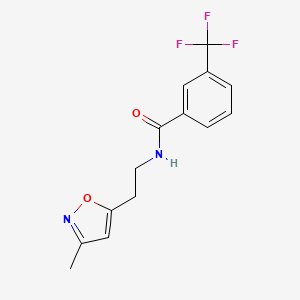

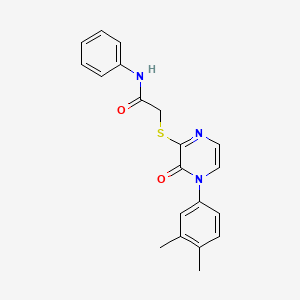

![molecular formula C30H20Cl4N4O5 B2780265 [1-[4-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]ethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate CAS No. 1025278-02-7](/img/structure/B2780265.png)

[1-[4-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]ethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned is also known as Diclofenac . It is a phenylacetic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) . Diclofenac is often used as a first-line therapy for acute and chronic pain and inflammation from a variety of causes .

Synthesis Analysis

Diclofenac was the product of rational drug design based on the structures of phenylbutazone, mefenamic acid, and indomethacin . The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion which is related to increased potency . New diclofenac derivatives containing bioactive moieties, such as triazole, oxadiazole, and thiadiazol, have been synthesized .

Molecular Structure Analysis

The molecular formula of Diclofenac is C14H11Cl2NO2 and its molecular weight is 296.149 . The 3D structure of Diclofenac can be viewed using Java or Javascript .

Chemical Reactions Analysis

Diclofenac is a substrate selective for CYP2C9 . The major metabolites of Diclofenac are 4´-hydroxydiclofenac and 5´-hydroxydiclofenac .

Physical And Chemical Properties Analysis

The logP value of Diclofenac is 4.26, and its pKa values are 4 (Strongest Acidic) and -2.1 (Strongest Basic) . It has a physiological charge of -1 . The compound has a refractivity of 75.46 m3·mol-1 and a polarizability of 28.01 Å3 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has explored the antimicrobial activities of compounds related to the chemical structure . In one study, derivatives of 2-[2-(2,6-dichlorophenyl)amino]phenylmethyl were synthesized and evaluated for their antimicrobial properties. Some compounds, including those with 1-H, 2,5-(Cl), and 2-Cl, 4-NO2 substitutions, demonstrated good antimicrobial activity compared to standard drugs (N. Patel & A. R. Shaikh, 2011).

Nonlinear Optical Properties

Another study focused on the nonlinear optical properties of oxazol-5-ones, including derivatives similar to the compound of interest. These compounds were found to exhibit excellent optical limiting behavior at 532 nm. The best performance was observed with compounds having strong electron donor substituents (Y. Murthy et al., 2013).

Structural and Vibrational Analysis

Research into related compounds includes the detailed structural, vibrational, and quantum chemical analysis of oxazole derivatives. These studies are valuable for understanding the chemical and physical properties of such compounds, contributing to the development of new antimycobacterial agents (Piotr M. Wojciechowski & Paulina Płoszaj, 2020).

Macrocyclic Structure Formation

Investigations into the synthesis of macrocyclic structures utilizing oxazole fragments have been conducted. This research is significant for the development of new chemical entities with potential applications in various fields, including pharmaceuticals (D. Merzhyievskyi et al., 2020).

Amino-Acid Conjugates

The synthesis and characterization of amino-acid conjugates of oxazolone derivatives have been explored. These studies contribute to the understanding of the interactions and properties of these conjugates, which may have implications in biochemistry and pharmacology (N. Benoiton et al., 2009).

Fluorescent Properties

Research has also delved into the synthesis of pyrazolo[3,4-d]-1,2,3-triazole derivatives and their application as fluorescent whiteners. Such studies are important for the development of materials with specific optical properties (D. W. Rangnekar & P. V. Tagdiwala, 1986).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[1-[4-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]ethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20Cl4N4O5/c1-14(36-43-30(40)24-16(3)42-38-28(24)26-21(33)8-5-9-22(26)34)17-10-12-18(13-11-17)35-29(39)23-15(2)41-37-27(23)25-19(31)6-4-7-20(25)32/h4-13H,1-3H3,(H,35,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTYTLRMKBCQLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)C(=NOC(=O)C4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20Cl4N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-[4-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]ethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2780182.png)

![(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one](/img/structure/B2780183.png)

![Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2780187.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)

![[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2780191.png)

![N-[2-(3-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2780195.png)

![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2780201.png)